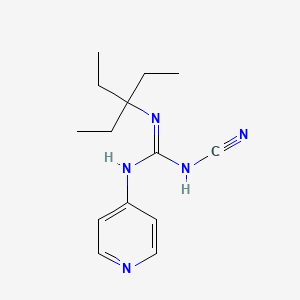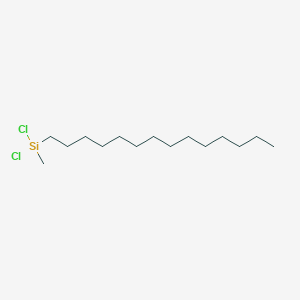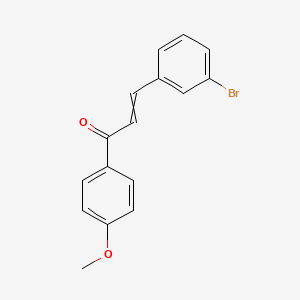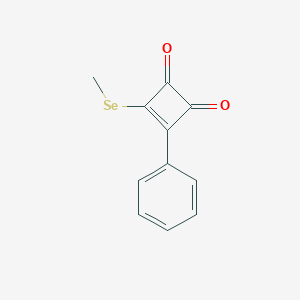
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.
化学反应分析
Types of Reactions
Guanidine derivatives can undergo various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Guanidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.
相似化合物的比较
Similar Compounds
Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.
Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.
Methylguanidine: Studied for its role in various biochemical processes.
Uniqueness
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
60560-35-2 |
|---|---|
分子式 |
C14H21N5 |
分子量 |
259.35 g/mol |
IUPAC 名称 |
1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19) |
InChI 键 |
ZQUFJXPVWXIVIH-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)









![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)
![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
